molecular formula C6H8N4O B065438 5,6-Diaminonicotinamide CAS No. 159890-49-0

5,6-Diaminonicotinamide

Cat. No. B065438
M. Wt: 152.15 g/mol
InChI Key: DKROJSBJXOUAPN-UHFFFAOYSA-N
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Description

5,6-Diaminonicotinamide is a chemical compound that is related to nicotinamide, which is a form of vitamin B3. It has been studied for its potential use in various applications, including as an inhibitor for certain enzymes .


Synthesis Analysis

The synthesis of 5,6-Diaminonicotinamide and related compounds has been described in several studies . The process typically involves the reaction of 4,6-diaminonicotinamide with other reagents under specific conditions .


Molecular Structure Analysis

The molecular structure of 5,6-Diaminonicotinamide includes a pyridine ring, which is a six-membered ring with one nitrogen atom and two amine groups attached to it . The structure can be analyzed using various techniques, such as X-ray crystallography .


Chemical Reactions Analysis

5,6-Diaminonicotinamide can participate in various chemical reactions. For example, it can act as a ligand in the formation of complex compounds . The specific reactions it undergoes can depend on factors like the reaction conditions and the presence of other reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6-Diaminonicotinamide can be analyzed using various techniques . These properties can include things like its solubility, melting point, and reactivity.

Safety And Hazards

5,6-Diaminonicotinamide may cause skin and eye irritation. It is recommended to handle it with care and use appropriate personal protective equipment .

Future Directions

The future directions for research on 5,6-Diaminonicotinamide could include further studies on its potential applications, such as its use as an enzyme inhibitor . Additionally, more research could be done to better understand its mechanism of action and to optimize its synthesis process .

properties

IUPAC Name

5,6-diaminopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H,7H2,(H2,8,10)(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKROJSBJXOUAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Diaminonicotinamide

Synthesis routes and methods I

Procedure details

A mixture of 65 (168 mg, 0.92 mmol), Raney Ni (about 200 mg) and EtOH (25 mL) was shaken under H2 (40 psi) for 1 h, then filtered. The filtrate was evaporated to give 121 mg (86%) of the diamine 66 as a gray powder, mp 227°-9° C.(dec.). 1H NMR (DMSO-d6), 4.747 (s, 2H), 5.890 (s, 2H), 6.867 (bs, 1H), 7.102 (s, 1H), 7.530 (bs, 1H), 7.861 (s, 1H).
Name
Quantity
168 mg
Type
reactant
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
86%

Synthesis routes and methods II

Procedure details

A suspension of 6-amino-5-nitronicotinamide (18 g, 99 mmol) and a cat. amount of Pd/C in methanol (600 ml) and the mixture was hydrogenated at room temperature and atmospheric pressure until the uptake of hydrogen ceased. Following filtration through celite, the methanol was evaporated under reduced pressure to give the title compound, 14.5 g (96%).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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